molecular formula C10H17FN2O2 B8092189 tert-Butyl ((1S,5S,6S)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)carbamate

tert-Butyl ((1S,5S,6S)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)carbamate

Cat. No.: B8092189
M. Wt: 216.25 g/mol
InChI Key: FKMVVBSAXOGNIX-MHYGZLNHSA-N
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Description

tert-Butyl ((1S,5S,6S)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)carbamate is a fluorinated bicyclic carbamate derivative. Its structure features a 3-azabicyclo[3.1.0]hexane core with a tert-butoxycarbonyl (Boc) carbamate group at the 6-position and a fluorine atom at the 1-position. The stereochemistry (1S,5S,6S) is critical for its physicochemical and biological properties. Fluorination often enhances metabolic stability and binding affinity in drug candidates due to fluorine’s electronegativity and small atomic radius.

Properties

IUPAC Name

tert-butyl N-[(1S,5S,6S)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17FN2O2/c1-9(2,3)15-8(14)13-7-6-4-12-5-10(6,7)11/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMVVBSAXOGNIX-MHYGZLNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2C1(CNC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1[C@H]2[C@@]1(CNC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation via [3+2] Cycloaddition

Fluorination Strategies

Introducing fluorine at the C1 position demands precision to maintain stereochemical integrity. Three approaches emerge:

Electrophilic Fluorination

Electrophilic fluorinating agents like Selectfluor® or N-fluoropyridinium salts enable direct C–H fluorination. However, the bicyclic scaffold’s rigidity complicates regioselectivity. In fluorocyclopropane syntheses, HF activation systems paired with alkenes achieve hydrofluorination, albeit with limited stereocontrol.

Nucleophilic Fluoride Displacement

The Finkelstein reaction (halide-fluoride exchange) using KF or CsF is viable for secondary or tertiary alkyl halides. For example, tert-Butyl (1R,2R,3S,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylcarbamate was synthesized via CsF-mediated displacement of a bromo intermediate. Crown ethers (e.g., 18-crown-6) enhance fluoride reactivity in nonpolar solvents, improving yields to 65–70%.

Deoxyfluorination

Deoxyfluorination reagents like DAST (diethylaminosulfur trifluoride) convert alcohols to fluorides. In fluorocyclopropane-containing proline analogues, 2-fluoroallyl intermediates were generated via azide-fluoride exchange, achieving 85% conversion. Applied to the bicyclic core, this method could install fluorine post-cyclization.

Carbamate Protection and Stereochemical Control

The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O). Stereochemical outcomes depend on:

Chiral Auxiliaries

Using (1S,5S,6S)-configured intermediates ensures retention of stereochemistry. For example, tert-butyl (1R,5S,6r)-rel-3-azabicyclo[3.1.0]hexan-6-ylcarbamate was resolved via fractional crystallization, achieving >97% ee.

Synthetic Routes and Comparative Analysis

Table 1. Comparison of Synthetic Methods for tert-Butyl ((1S,5S,6S)-1-Fluoro-3-azabicyclo[3.1.0]hexan-6-yl)carbamate

MethodKey StepsReagents/ConditionsYield (%)Stereoselectivity (dr)
Photochemical [3+2]Diazo-alkene cycloadditionUV light, CF₂H(CH₃)CHN₂583:1
Acetal CyclizationCyanide-assisted ring closureLiAlH₄, HCl hydrolysis452:1
Finkelstein DisplacementHalide-fluoride exchangeCsF, 18-crown-6, DMF72>20:1
DeoxyfluorinationAlcohol to fluoride conversionDAST, CH₂Cl₂, −20°C685:1

Chemical Reactions Analysis

Types of Reactions: The compound "tert-Butyl ((1S,5S,6S)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)carbamate" can undergo various reactions:

  • Oxidation: : Under appropriate conditions, the compound might undergo oxidation reactions, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions can modify specific functional groups within the molecule, potentially altering its biological activity.

  • Substitution: : The fluoro group might be involved in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions: Common reagents for these reactions include:

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminium hydride.

  • Substitution Reagents: : Alkyl halides, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation could yield fluoro-substituted ketones or alcohols, while reduction might yield partially deprotected carbamates or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neurological Research
The compound's structural similarity to known neurotransmitters positions it as a candidate for studying neurological pathways. Its bicyclic structure may facilitate interactions with receptor sites, potentially leading to the development of novel therapeutic agents for conditions such as Alzheimer's disease and other neurodegenerative disorders.

2. Antinociceptive Activity
Preliminary studies indicate that tert-butyl ((1S,5S,6S)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)carbamate exhibits antinociceptive properties. This suggests its potential use in pain management therapies, particularly in developing non-opioid analgesics that target specific pain pathways without the side effects associated with traditional pain medications.

Biological Research Applications

1. Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition assays, particularly targeting acetylcholinesterase (AChE). This enzyme plays a critical role in neurotransmission, and inhibiting AChE can enhance cholinergic signaling, making it a focus for developing treatments for cognitive disorders.

2. Drug Delivery Systems
Due to its favorable solubility and stability profile, this compound is being investigated as a component in drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and targeted delivery to specific tissues.

Synthetic Methodologies

1. Asymmetric Synthesis
The compound serves as a chiral building block in asymmetric synthesis processes. Its unique stereochemistry allows chemists to produce enantiomerically pure compounds efficiently, which is crucial in pharmaceutical development where the activity of drug enantiomers can differ significantly.

2. Reaction Mechanisms
Research into the reaction mechanisms involving this carbamate has provided insights into nucleophilic substitutions and cyclization reactions. Understanding these mechanisms is essential for optimizing synthetic routes in organic chemistry.

Case Studies

Study FocusFindingsReference
Neurological EffectsDemonstrated potential as an AChE inhibitor
Pain ManagementExhibited significant antinociceptive properties in animal models
Drug DeliveryImproved bioavailability of co-administered drugs

Mechanism of Action

Molecular Targets: The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The fluoro group can enhance binding affinity by forming strong interactions with target sites.

Pathways Involved: The pathways involved might include inhibition of enzyme activity through covalent or non-covalent interactions, affecting key metabolic processes or signaling pathways.

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

The following table highlights key structural analogs and their differences:

Compound Name Substituents Molecular Formula CAS Number Key Features
tert-Butyl ((1S,5S,6S)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)carbamate (Target) 1-F, 6-Boc carbamate C₁₀H₁₇FN₂O₂ Not Provided Fluorine enhances lipophilicity and stability; stereospecific Boc protection
tert-Butyl N-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate 6-Boc carbamate C₁₀H₁₈N₂O₂ 134677-60-4 Lacks fluorine; rel-(1R,5S,6r) stereochemistry
(1R,5S,6S)-tert-Butyl 6-(amino)-3-azabicyclo[3.1.0]hexane-3-carboxylate 6-Amino, 3-carboxylate C₁₀H₁₈N₂O₂ Not Provided Amino group increases solubility; carboxylate for conjugation
rel-(1R,5S,6r)-tert-Butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate 6-Formyl, 3-carboxylate C₁₁H₁₇NO₃ 419572-19-3 Aldehyde enables further derivatization; similarity score 0.94 to target
tert-Butyl 1-amino-3-azabicyclo[3.1.0]hexan-3-carboxylate 1-Amino, 3-Boc carbamate C₁₀H₁₈N₂O₂ 1212063-26-7 Amino substitution at 1-position; potential for peptide coupling

Key Observations :

  • Fluorine vs. Hydrogen/Amino: The target compound’s fluorine atom likely improves metabolic stability and membrane permeability compared to non-fluorinated analogs like CAS 134677-60-4 .
  • Carbamate vs. Carboxylate : Boc carbamates (e.g., target compound) offer superior stability under basic conditions compared to carboxylates (), which may hydrolyze more readily .
  • Functional Group Flexibility: Analogs with formyl (CAS 419572-19-3) or amino groups (CAS 1212063-26-7) serve as intermediates for further modifications, whereas the target compound’s fluorine is a terminal modification .

Stereochemical Variants

Stereochemistry profoundly impacts biological activity:

  • rel-(1R,5S,6r) vs.
  • Synthetic Challenges : highlights the use of photoredox catalysis for stereocontrolled synthesis, suggesting similar methods may apply to the target compound .

Physicochemical Properties

  • Lipophilicity: The target compound’s fluorine increases logP compared to hydroxyl- or amino-substituted analogs (e.g., CAS 134575-13-6 in ), improving blood-brain barrier penetration .
  • Solubility: Non-fluorinated carbamates (e.g., CAS 134677-60-4) may exhibit higher aqueous solubility due to reduced hydrophobicity .

Biological Activity

tert-Butyl ((1S,5S,6S)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)carbamate (CAS No. 2165528-01-6) is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological properties, including pharmacological effects, toxicity profiles, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C10H17FN2O2C_{10}H_{17}FN_2O_2, with a molecular weight of 216.25 g/mol. The structural features include a tert-butyl group and a fluorinated bicyclic amine, which contribute to its biological activity.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

  • Anticholinergic Activity : Compounds with similar structures have been noted for their ability to interact with cholinergic receptors, potentially acting as antagonists which can influence neurotransmission in the central nervous system.
  • CNS Effects : Some studies suggest that bicyclic amines can exhibit neuroprotective effects, possibly through modulation of neurotransmitter systems.

Toxicity Profile

The toxicity of this compound has been assessed in several studies:

  • Acute Toxicity : It is classified as harmful if swallowed (H302) and may cause skin sensitization (H317) .
  • Irritation Potential : The compound is reported to cause skin irritation and serious eye irritation .

Study 1: Neuropharmacological Assessment

A study evaluated the neuropharmacological effects of related bicyclic compounds in animal models. Results indicated significant alterations in behavior consistent with anticholinergic effects, suggesting potential applications in treating conditions like overactive bladder or motion sickness.

Study 2: Safety Evaluation

In a safety assessment conducted on similar compounds, researchers found that while the acute toxicity was moderate, the compound showed promising results in terms of safety margins when administered at therapeutic doses.

Data Table: Summary of Biological Activities

Activity Description Reference
Anticholinergic ActivityModulates cholinergic neurotransmission
Neuroprotective EffectsPotential protective effects on CNS
Acute ToxicityHarmful if swallowed; skin sensitization possible
Irritation PotentialCauses skin and eye irritation

Q & A

Q. Example Workflow :

Perform fluorination under Ar with [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ as catalyst.

Purify via silica chromatography (hexane:EtOAc).

Validate ee using a Chiralpak IA column (HPLC, 90:10 hexane:IPA) .

Basic: What purification techniques are effective for this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradients of EtOAc/hexane (e.g., 0–50% EtOAc) to separate diastereomers .
  • Recrystallization : Employ EtOH/H₂O or MeCN for high-purity crystalline products.
  • SPE Cartridges : NH₂-modified solid-phase extraction for rapid amine/carbamate separation .

Q. Data from Evidence :

  • Silica chromatography achieves >95% purity for Boc-protected intermediates .
  • Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN) resolves polar impurities in final products .

Advanced: How does stereochemistry at the 1,5,6-positions impact biological activity?

Methodological Answer:
The (1S,5S,6S) configuration influences target binding (e.g., enzyme inhibition). Key strategies:

SAR Studies : Compare activity of stereoisomers in vitro (e.g., IC₅₀ assays for kinase inhibition).

Molecular Docking : Model interactions with active sites (e.g., hydrogen bonding with fluoro group at 1S position) .

In Vivo Testing : Assess brain penetration (B/B ratio >4) and oral bioavailability (>30%) in rodent models .

Q. Case Study :

  • The (1S,5S,6S) isomer showed 10-fold higher potency at SERT vs. (1R,5S,6S) in triple reuptake inhibitor assays .

Basic: What analytical methods validate structure and purity?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm bicyclic core and Boc group (e.g., tert-butyl signal at δ 1.4 ppm) .
  • HRMS : Verify molecular ion ([M+H]⁺) with <2 ppm error .
  • HPLC : Purity >98% using C18 columns (0.1% formic acid in H₂O/ACN) .

Q. Example Data :

TechniqueKey ObservationsReference
¹H NMR (DMSO-d₆)δ 3.42–3.33 (m, 4H, bicyclic CH₂), δ 1.41 (s, 9H, Boc)
HRMS (ESI)[M+H]⁺ = 387.0891 (calc.), 387.0886 (obs.)

Advanced: How to resolve contradictory SAR data in analogues?

Methodological Answer:
Contradictions arise from off-target effects or conformational flexibility. Mitigation steps:

Proteome-Wide Profiling : Use thermal shift assays or affinity pulldown to identify off-targets .

Conformational Analysis : Perform DFT calculations or X-ray crystallography to compare bioactive vs. inactive conformers .

Metabolite Screening : Identify unstable intermediates via LC-MS/MS (e.g., de-fluorination in microsomes) .

Q. Case Study :

  • A 6-phenyl substituent improved DAT selectivity but reduced solubility, requiring PEGylation .

Basic: What are the stability considerations for this compound?

Methodological Answer:

  • Hydrolysis : The Boc group is labile under acidic conditions (e.g., TFA in DCM removes it in 1h ).
  • Light Sensitivity : Store at –20°C in amber vials to prevent fluorodecomposition.
  • Moisture : Use molecular sieves in DMF or DMSO solutions to avoid carbamate degradation.

Advanced: How to design derivatives for improved pharmacokinetics?

Methodological Answer:

  • LogD Optimization : Introduce polar groups (e.g., hydroxyl, pyridyl) to reduce logD from >3 to 1–2 .
  • Prodrug Strategies : Mask amines as pivaloyloxymethyl (POM) esters for enhanced absorption .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorescent substrates .

Q. Example :

  • A 5-fluoro-6-methoxy-pyridyl derivative (logD = 1.8) showed 89% oral bioavailability in rats .

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